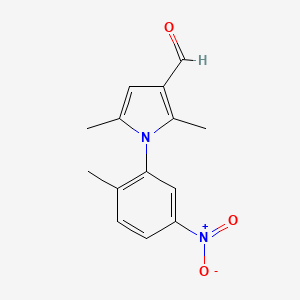
2,5-dimethyl-1-(2-methyl-5-nitrophenyl)-1H-pyrrole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dimethyl-1-(2-methyl-5-nitrophenyl)-1H-pyrrole-3-carbaldehyde, also known as DMNP, is a chemical compound that has been widely used in scientific research due to its unique properties. DMNP belongs to the family of pyrrole-3-carbaldehydes, which are known for their ability to act as electron donors and acceptors.
Applications De Recherche Scientifique
2,5-dimethyl-1-(2-methyl-5-nitrophenyl)-1H-pyrrole-3-carbaldehyde has been used in a variety of scientific research applications, including in the field of organic electronics. 2,5-dimethyl-1-(2-methyl-5-nitrophenyl)-1H-pyrrole-3-carbaldehyde has been found to exhibit excellent electron-transport properties, making it a promising candidate for use in organic electronic devices such as solar cells and light-emitting diodes. 2,5-dimethyl-1-(2-methyl-5-nitrophenyl)-1H-pyrrole-3-carbaldehyde has also been used in the synthesis of other organic compounds, such as pyrrole-based polymers and dendrimers.
Mécanisme D'action
The mechanism of action of 2,5-dimethyl-1-(2-methyl-5-nitrophenyl)-1H-pyrrole-3-carbaldehyde is not fully understood, but it is believed to involve the ability of the compound to act as an electron donor and acceptor. 2,5-dimethyl-1-(2-methyl-5-nitrophenyl)-1H-pyrrole-3-carbaldehyde has been found to exhibit a high degree of electron delocalization, which allows it to participate in a variety of chemical reactions. 2,5-dimethyl-1-(2-methyl-5-nitrophenyl)-1H-pyrrole-3-carbaldehyde has also been found to exhibit fluorescence properties, making it useful for imaging and sensing applications.
Biochemical and Physiological Effects:
2,5-dimethyl-1-(2-methyl-5-nitrophenyl)-1H-pyrrole-3-carbaldehyde has not been extensively studied for its biochemical and physiological effects. However, it has been found to exhibit low toxicity in laboratory animals, suggesting that it may be safe for use in scientific research. 2,5-dimethyl-1-(2-methyl-5-nitrophenyl)-1H-pyrrole-3-carbaldehyde has also been found to exhibit antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
2,5-dimethyl-1-(2-methyl-5-nitrophenyl)-1H-pyrrole-3-carbaldehyde has several advantages for use in lab experiments. It is cost-effective, easy to synthesize, and exhibits unique properties that make it useful for a variety of applications. However, 2,5-dimethyl-1-(2-methyl-5-nitrophenyl)-1H-pyrrole-3-carbaldehyde also has some limitations. It is a relatively new compound, and its properties and mechanisms of action are not fully understood. Additionally, 2,5-dimethyl-1-(2-methyl-5-nitrophenyl)-1H-pyrrole-3-carbaldehyde is not readily available from commercial sources, which can make it difficult to obtain for scientific research.
Orientations Futures
There are several future directions for research on 2,5-dimethyl-1-(2-methyl-5-nitrophenyl)-1H-pyrrole-3-carbaldehyde. One area of interest is in the development of new organic electronic devices using 2,5-dimethyl-1-(2-methyl-5-nitrophenyl)-1H-pyrrole-3-carbaldehyde as a component. Another area of interest is in the synthesis of new organic compounds using 2,5-dimethyl-1-(2-methyl-5-nitrophenyl)-1H-pyrrole-3-carbaldehyde as a building block. Additionally, further research is needed to fully understand the mechanisms of action and biochemical and physiological effects of 2,5-dimethyl-1-(2-methyl-5-nitrophenyl)-1H-pyrrole-3-carbaldehyde.
Méthodes De Synthèse
2,5-dimethyl-1-(2-methyl-5-nitrophenyl)-1H-pyrrole-3-carbaldehyde can be synthesized through a multi-step process that involves the reaction of 2-methyl-5-nitroaniline with 2,5-dimethylpyrrole-3-carboxylic acid. The reaction is catalyzed by a strong acid, such as hydrochloric acid, and the resulting compound is purified through recrystallization. The yield of 2,5-dimethyl-1-(2-methyl-5-nitrophenyl)-1H-pyrrole-3-carbaldehyde is typically high, making it a cost-effective compound for scientific research.
Propriétés
IUPAC Name |
2,5-dimethyl-1-(2-methyl-5-nitrophenyl)pyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-9-4-5-13(16(18)19)7-14(9)15-10(2)6-12(8-17)11(15)3/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBVEXWNIXMILY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=CC(=C2C)C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-1-(2-methyl-5-nitrophenyl)-1H-pyrrole-3-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R)-Pyrrolidin-2-yl]propan-1-ol;hydrochloride](/img/structure/B2733024.png)


![N-(1-methoxypropan-2-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2733027.png)


![Ethyl 2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetate](/img/structure/B2733032.png)
![2-[(4-bromophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2733033.png)
![2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2733034.png)

![1-(3-Butyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine](/img/structure/B2733037.png)

![4-[2-(benzenesulfonamido)-1,2-dihydroacenaphthylen-1-yl]-N-phenylpiperazine-1-carbothioamide](/img/structure/B2733043.png)